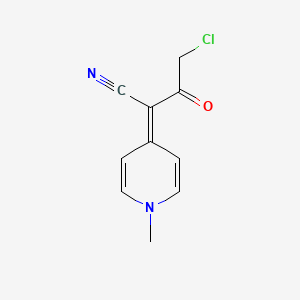

4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile

Description

4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile is a tertiary amine derivative featuring a chloro substituent at position 4, a 1-methyl-1,4-dihydropyridin-4-ylidene group at position 2, and a 3-oxobutanenitrile moiety.

Properties

IUPAC Name |

4-chloro-2-(1-methylpyridin-4-ylidene)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-13-4-2-8(3-5-13)9(7-12)10(14)6-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYOGYFCFARNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C#N)C(=O)CCl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701183242 | |

| Record name | 4-Chloro-2-(1-methyl-4(1H)-pyridinylidene)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-32-0 | |

| Record name | 4-Chloro-2-(1-methyl-4(1H)-pyridinylidene)-3-oxobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(1-methyl-4(1H)-pyridinylidene)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-1,4-dihydropyridine, which is then chlorinated to introduce the chloro group. The subsequent steps involve the formation of the oxobutanenitrile moiety through reactions such as condensation and cyclization.

-

Step 1: Synthesis of 1-methyl-1,4-dihydropyridine

Reagents: Acetaldehyde, ammonia, and formaldehyde.

Conditions: The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.

-

Step 2: Chlorination

Reagents: Chlorine gas or N-chlorosuccinimide.

-

Step 3: Formation of the oxobutanenitrile moiety

Reagents: Acetyl chloride and sodium cyanide.

Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.

Major Products

Oxidation: Formation of 4-chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanoic acid.

Reduction: Formation of 4-chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-aminobutanenitrile.

Substitution: Formation of 4-methoxy-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,4-dihydropyridine compounds exhibit antimicrobial properties. The presence of the chloro and cyano groups in 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile enhances its bioactivity against various pathogens. Studies have demonstrated that similar compounds can inhibit bacterial growth and may serve as templates for developing new antimicrobial agents .

Anticancer Properties

Compounds containing the dihydropyridine moiety have been investigated for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various biochemical pathways. Further research is necessary to elucidate its mechanism of action and efficacy in clinical settings .

Organic Synthesis

Building Block in Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex heterocyclic compounds. Its unique structure allows for various modifications, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals .

Reactions and Transformations

Studies have shown that this compound can participate in several reactions, including nucleophilic substitutions and cycloadditions. These reactions are crucial for developing new chemical entities with desired pharmacological properties .

Material Science

Polymer Chemistry

In material science, the compound has potential applications in developing new polymers with enhanced properties. Its functional groups can be utilized to modify polymer matrices, leading to materials with improved mechanical strength and thermal stability .

Nanotechnology Applications

The incorporation of this compound into nanostructured materials has been explored for applications in drug delivery systems. Its ability to form stable complexes with various nanoparticles could enhance the bioavailability of drugs and improve targeting capabilities .

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Exhibits bioactivity against pathogens; induces apoptosis in cancer cells |

| Organic Synthesis | Intermediate for heterocyclic compounds | Versatile building block; participates in nucleophilic substitutions |

| Material Science | Polymer modification, nanotechnology | Enhances mechanical strength; improves drug delivery systems |

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on various derivatives of dihydropyridine compounds found that those containing halogen substituents demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications on bioactivity and suggested further exploration into this compound as a potential lead compound .

Case Study 2: Synthesis of Novel Anticancer Agents

Research published in a peer-reviewed journal explored the synthesis of novel anticancer agents based on the dihydropyridine scaffold. The study reported that modifications to the core structure led to compounds with enhanced cytotoxicity against specific cancer cell lines, indicating that this compound could serve as a precursor for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs can be categorized based on substituent variations and core modifications:

(a) Spirocyclic Analog with Enhanced Conjugation

The compound described in , (E)-5-[3-Cyano-2-(dicyanomethylene)-1-oxaspiro[4.5]dec-3-en-4-yl]-3-(1-methyl-1,4-dihydropyridin-4-ylidene)pent-4-en-1-yl 3,5-bis(benzyloxy)benzoate, shares the 1-methyl-1,4-dihydropyridin-4-ylidene group but incorporates a spirocyclic framework and additional cyano groups. Key differences include:

- Spiro Ring System : Introduces steric constraints and extended conjugation.

- Crystal Packing : Weak intermolecular interactions (C–H⋯N, C–H⋯O) stabilize its crystal lattice, a feature that may also apply to the target compound, though crystallographic data for the latter is unavailable .

(b) Pharmaceutical Derivatives from Patent Literature

The European patent (EP 4 374 877 A2) lists analogs such as 4-chloro-2-(2-cyanopyridin-4-yl)phenyl derivatives. These compounds retain the chloro and cyano substituents but replace the dihydropyridinylidene group with pyridine or pyrimidine rings. Key implications:

- Bioactivity Potential: The patent highlights trifluoromethyl and cyano groups in therapeutic contexts, suggesting that the target compound’s chloro and cyano groups may similarly influence binding affinity or metabolic stability .

- Electronic Effects : Electron-withdrawing substituents in both compounds could modulate reactivity in nucleophilic substitution or cyclization reactions .

(c) Piperidine-Based Analog

The compound 4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile () substitutes the dihydropyridinylidene group with a (4-fluorophenyl)(piperidin-1-yl)methylidene moiety. Structural comparisons reveal:

- Steric and Electronic Differences: The piperidine ring introduces a saturated amine system, reducing conjugation compared to the aromatic dihydropyridinylidene group.

- Pharmacophore Variation : Such substitutions are common in medicinal chemistry to optimize pharmacokinetic properties.

Comparative Data Table

Inferred Reactivity and Properties

- Electronic Effects: The target compound’s chloro and cyano groups likely create electron-deficient regions, favoring reactions such as nucleophilic additions or cyclizations. This contrasts with the spirocyclic analog (), where additional cyano groups may further polarize the molecule .

Biological Activity

4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. The compound contains a chloro substituent and a dihydropyridine moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-component reactions that incorporate various reagents such as aldehydes, nitriles, and other nitrogen-containing compounds. Recent advancements in synthetic methodologies have improved the yield and purity of such compounds, enabling more extensive biological evaluations .

Antimicrobial Activity

Research has demonstrated that derivatives of 1,4-dihydropyridine (DHP), which includes our compound of interest, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis at concentrations as low as 4 µg/mL .

Anticancer Properties

In vitro studies have indicated that compounds featuring the DHP scaffold possess anticancer activity. For instance, certain derivatives have shown potent antiproliferative effects against gastric cancer cell lines, with some exhibiting IC values comparable to established chemotherapeutics . The mechanism of action is believed to involve the inhibition of telomerase activity, which is crucial for cancer cell proliferation .

Neuroprotective Effects

Some studies suggest that DHP derivatives may also exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role. The antioxidant properties associated with these compounds can potentially mitigate neuronal damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against certain cancer cell lines |

| Variation in alkyl substituents on the DHP ring | Alters antimicrobial efficacy |

| Changes in the nitrile group | Affects solubility and bioavailability |

These modifications highlight the importance of SAR studies in optimizing the therapeutic potential of DHP derivatives .

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Antitumor Activity : A study on 2-chloropyridine derivatives with oxadiazole moieties demonstrated significant anticancer effects against various tumor cell lines, indicating that similar structural frameworks may yield promising results for this compound .

- Antimicrobial Efficacy : In comparative studies, DHP derivatives were shown to outperform traditional antibiotics in inhibiting bacterial growth, suggesting a potential new avenue for treating resistant infections .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile?

Methodological Answer: The synthesis of structurally similar dihydropyridine derivatives often involves multi-step condensation or cyclization reactions. Key steps include:

- Solvent Selection: Dichloromethane (DCM) is commonly used for reactions requiring mild conditions and inert environments .

- Base Catalysis: Sodium hydroxide (NaOH) may facilitate deprotonation and intermediate stabilization .

- Purification: Column chromatography (e.g., silica gel) with gradients of ethyl acetate/hexane is effective for isolating nitrile-containing compounds. Purity can be verified via HPLC (C18 columns, acetonitrile/water mobile phase) .

Example Protocol:

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | DCM, NaOH, 0°C | Cyclization | ~60% |

| 2 | Ethyl acetate extraction | Isolation | - |

| 3 | Silica gel chromatography | Purification | ~85% purity |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is critical:

- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks. For tautomeric forms (common in dihydropyridines), dynamic NMR at variable temperatures resolves exchange broadening .

- IR Spectroscopy: Confirms nitrile (C≡N, ~2200 cm) and ketone (C=O, ~1700 cm) groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula. Electron ionization (EI) or electrospray ionization (ESI) modes are suitable .

Reference Data:

| Technique | Key Peaks/Features |

|---|---|

| H NMR | δ 2.4 (s, CH), δ 8.1 (d, pyridine H) |

| IR | 2215 cm (C≡N), 1680 cm (C=O) |

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental NMR spectra?

Methodological Answer: Discrepancies often arise from tautomerism or conformational flexibility. Strategies include:

- Computational Modeling: Use DFT (Density Functional Theory) with B3LYP/6-31G(d) basis sets to simulate NMR spectra. Compare with experimental data to identify dominant tautomers .

- Variable-Temperature NMR: Detect equilibrium shifts between tautomers (e.g., enol-keto forms) by analyzing peak coalescence at elevated temperatures .

- X-ray Crystallography: Resolve absolute configuration and validate tautomeric states via single-crystal analysis .

Case Study:

For a related dihydropyridine derivative, X-ray diffraction confirmed the 1,4-dihydropyridin-4-ylidene tautomer as the dominant form in the solid state .

Q. What strategies are used to determine the crystal structure of such compounds, especially with potential tautomerism?

Methodological Answer:

- Single-Crystal Growth: Slow evaporation of saturated DCM/hexane solutions yields diffraction-quality crystals .

- Data Collection: Use Cu-Kα radiation (λ = 1.54178 Å) at 298 K. Disorder in the pyridylidene moiety may require refinement with SHELXL .

- Tautomer Validation: Compare experimental bond lengths (e.g., C=N vs. C-N) with theoretical values. For example, C=N bonds in the pyridin-4-ylidene group should be ~1.30 Å .

Example Crystallographic Parameters (Hypothetical):

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| R Factor | < 0.05 |

| Bond Length (C=N) | 1.31 Å |

Q. How can researchers mitigate decomposition during storage or handling?

Methodological Answer:

- Storage Conditions: Store at -20°C under inert gas (N or Ar) to prevent oxidation of the dihydropyridine ring .

- Stability Testing: Use accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

- Handling Protocols: Avoid prolonged exposure to light or moisture. Use gloveboxes for air-sensitive steps .

Degradation Pathways:

| Condition | Degradation Product |

|---|---|

| Light | Oxidized pyridine derivative |

| Moisture | Hydrolyzed nitrile to amide |

Data Contradiction Analysis

Q. How should conflicting reactivity data in dihydropyridine systems be resolved?

Methodological Answer:

- Control Experiments: Repeat reactions under strictly anhydrous conditions to rule out hydrolysis .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates .

- Cross-Validation: Compare results with structurally analogous compounds (e.g., 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid) to identify substituent effects .

Example Reactivity Table:

| Substituent | Reaction Rate (k, s) |

|---|---|

| -Cl (para) | 0.45 |

| -CH | 0.32 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.